

# Analytical method validation for "Methyl 2-methoxy-4-methylbenzoate"

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## Compound of Interest

Compound Name: *Methyl 2-methoxy-4-methylbenzoate*

CAS No.: *81245-24-1*

Cat. No.: *B2568092*

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## Analytical Method Validation for Methyl 2-methoxy-4-methylbenzoate

Application Note & Protocol Guide | Version 2.0

### Executive Summary & Analytical Target Profile (ATP) Scientific Context

**Methyl 2-methoxy-4-methylbenzoate** (CAS 81245-24-1) is a critical pharmacophore intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specific non-steroidal anti-inflammatory drugs (NSAIDs) and flavor/fragrance compounds.<sup>[1][2]</sup> Its structural integrity—defined by the ortho-methoxy and para-methyl substitution on the benzoate core—dictates the stereochemical outcome of downstream reactions.

In drug development, this ester is typically monitored either as a Key Starting Material (KSM) or a Process-Related Impurity.[2] Therefore, the analytical method must differentiate it from its hydrolysis product (2-methoxy-4-methylbenzoic acid) and potential regioisomers.[2]

## Analytical Target Profile (ATP)

In alignment with ICH Q2(R2) lifecycle management principles, the ATP for this method is defined as follows:

- Intended Use: Quantitative determination of **Methyl 2-methoxy-4-methylbenzoate** in reaction mixtures or crude API.[2]
- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).[2]
- Critical Quality Attribute (CQA): Specificity against the acid precursor (2-methoxy-4-methylbenzoic acid).
- Range: 0.1 µg/mL (LOQ) to 1000 µg/mL.

## Method Development Strategy

While Gas Chromatography (GC) is viable for volatile esters, HPLC is selected here to ensure compatibility with polar degradation products and non-volatile matrix components common in pharmaceutical synthesis.

## Decision Logic (Method Selection)

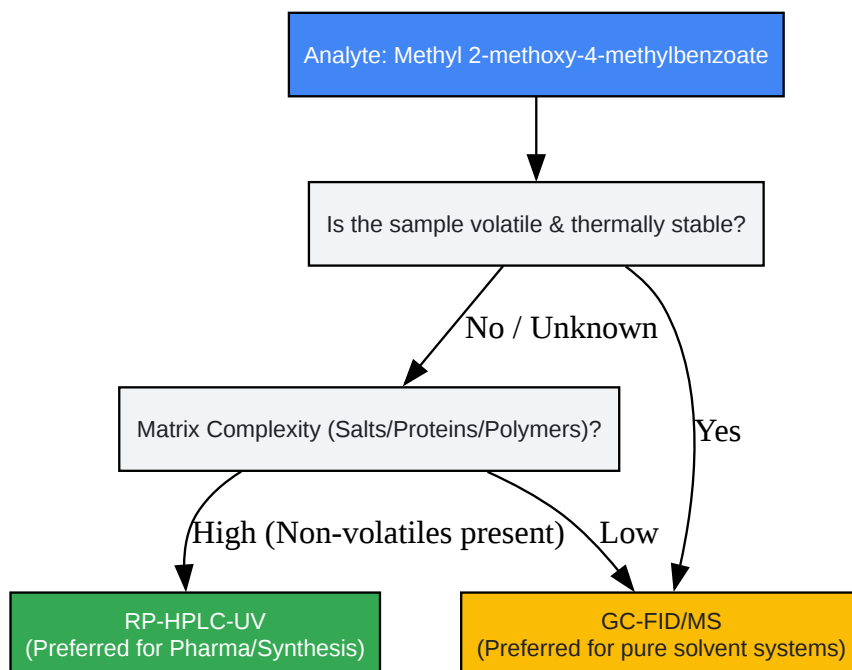


Figure 1: Decision tree for selecting RP-HPLC over GC for benzoate intermediate analysis.

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## Experimental Protocol: The "Standard Operating Procedure"

### Instrumentation & Conditions

This protocol utilizes a gradient elution to ensure the hydrophobic ester elutes sharply while resolving the more polar acid impurities early.

| Parameter      | Specification  | Rationale  |
|----------------|--|--|
| Column         | C18 (L1), 150 x 4.6 mm, 3.5 $\mu$ m (e.g., Waters XBridge or Agilent Zorbax) | Balanced retention for aromatic esters; 3.5 $\mu$ m improves resolution over 5 $\mu$ m.<br>[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water<br>(<br>)                                      | Suppresses silanol ionization; keeps acidic impurities protonated for better peak shape.[2]    |
| Mobile Phase B | Acetonitrile (HPLC Grade)  | Stronger elution strength than methanol; lower backpressure.<br>[2]                            |
| Flow Rate      | 1.0 mL/min   | Standard flow for 4.6 mm ID columns.[2]  |
| Column Temp    | 30°C $\pm$ 1°C   | Improves mass transfer and retention time reproducibility.[2]                                  |
| Detection      | UV at 254 nm (Bandwidth 4 nm)  | transition of the benzene ring; maximizes signal-to-noise.[2]                                  |
| Injection Vol  | 10 $\mu$ L   | Standard loop volume; prevents column overload.[2]   |

## Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event                               |
|------------|------------------|------------------|-------------------------------------|
| 0.0        | 90               | 10               | Equilibration / Injection           |
| 2.0        | 90               | 10               | Isocratic hold for polar impurities |
| 12.0       | 10               | 90               | Linear ramp to elute ester          |
| 15.0       | 10               | 90               | Wash step                           |
| 15.1       | 90               | 10               | Return to initial                   |
| 20.0       | 90               | 10               | Re-equilibration                    |

## Sample Preparation

- Diluent: 50:50 Acetonitrile:Water.[2]
- Stock Solution: Weigh 25 mg of **Methyl 2-methoxy-4-methylbenzoate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 1000 µg/mL).
- Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL for assay validation.

## Validation Protocol (ICH Q2(R2) Compliant)

This section details the specific experiments required to validate the method.

### Specificity (Selectivity)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

- Protocol:
  - Inject Blank (Diluent).[2]
  - Inject Impurity Stock (2-methoxy-4-methylbenzoic acid).[2]

- Inject Analyte Stock (**Methyl 2-methoxy-4-methylbenzoate**).<sup>[2]</sup>
- Inject Spiked Sample (Analyte + Impurity).<sup>[2]</sup>
- Acceptance Criteria:
  - Resolution ( ) between Impurity and Analyte > 2.0.
  - Peak purity (via DAD) > 99.0% for the main peak.
  - No interference in the blank at the retention time of the analyte.

## Linearity

Objective: Demonstrate proportionality between concentration and response.

- Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 5 to 15 µg/mL).
- Data Analysis: Plot Peak Area ( ) vs. Concentration ( ). Calculate regression equation and correlation coefficient ( ).
- Acceptance Criteria:
  - .<sup>[2]</sup><sup>[3]</sup> Residual plot should show random distribution.<sup>[2]</sup>

## Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

- Protocol: Spike a placebo matrix (or solvent if pure substance) with the analyte at 3 levels (80%, 100%, 120%) in triplicate (

total).

- Calculation:

[2]

- Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD of replicates

. [2][3]

## Precision

Objective: Assess the degree of scatter.

- Repeatability (Intra-day): 6 injections of the 100% standard.

- Limit: RSD

. [2]

- Intermediate Precision (Ruggedness): Repeatability protocol performed by a different analyst on a different day using a different column lot.

- Limit: Overall RSD (n=12)

. [2]

## Detection & Quantitation Limits (DL/QL)

Method: Based on the Standard Deviation of the Response (

) and Slope (

).

- LOD (DL):

[3]

- LOQ (QL):

[3]

- Note: Verify LOQ by injecting a standard at that concentration; S/N ratio must be

. [2]

## Validation Workflow Visualization

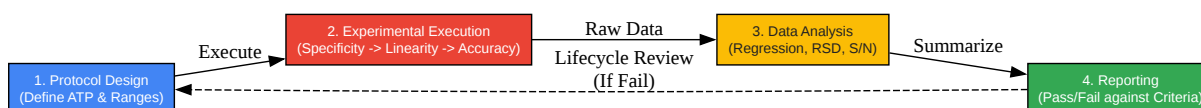


Figure 2: ICH Q2(R2) Validation Lifecycle Workflow.

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## Practical Troubleshooting & Robustness

Robustness Testing: Deliberately vary parameters to ensure method reliability.

- Flow Rate:

mL/min. [2]

- Column Temp:

C.

- Mobile Phase pH:

units. [2]

Common Issues:

- Peak Tailing: Often caused by residual silanol interactions. [2] Ensure the mobile phase pH is acidic (pH ~2.5 with phosphoric acid) to suppress ionization of the silica surface.
- Retention Shift: Check column temperature equilibration. [2] Benzoate esters are sensitive to hydrophobic changes; ensure organic composition in the mobile phase is precise. [2]

## References

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